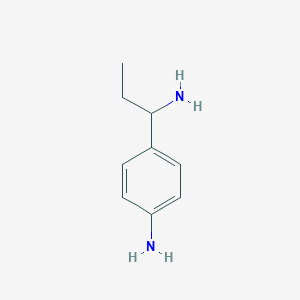

4-(1-Aminopropyl)aniline

Description

Significance in Organic Synthesis and Chemical Sciences

The significance of 4-(1-Aminopropyl)aniline in organic synthesis lies in its capacity to serve as a versatile precursor for more complex molecules. As a member of the aniline (B41778) family, it is a foundational component for developing new medicines and materials. umich.edu The aniline functional group is readily metabolized in many drug therapies, which can sometimes lead to toxic side effects; this has spurred research into aniline derivatives and alternatives to create safer medicines. umich.edu

The compound's two amine groups possess different reactivities, allowing for selective chemical modifications. The aromatic amine of the aniline ring can participate in reactions such as diazotization to form diazonium salts, which are intermediates for a wide array of substitution reactions. Furthermore, anilines are common starting materials for the synthesis of N-substituted ureas and various nitrogen-containing heterocycles. ijpbs.comrsc.org The primary amine on the propyl side-chain offers a different site for reactions like acylation, alkylation, and Schiff base formation. This dual reactivity makes 4-(1-Aminopropyl)aniline a valuable linker molecule and a key intermediate in multi-step synthetic pathways. bldpharm.comnih.gov

The chiral nature of 4-(1-Aminopropyl)aniline, due to the stereocenter on the propyl group, makes it a valuable asset in asymmetric synthesis. The availability of specific stereoisomers allows for the creation of enantiomerically pure compounds, which is critical in the pharmaceutical industry where the biological activity of a molecule can be highly dependent on its stereochemistry. bldpharm.com

Table 1: Chemical and Physical Properties of 4-(1-Aminopropyl)aniline

| Property | Value |

|---|---|

| CAS Number | 133332-54-4 |

| Molecular Formula | C₉H₁₄N₂ |

| Molecular Weight | 150.22 g/mol |

| SMILES Code | NC1=CC=C(C(N)CC)C=C1 |

| Classification | Organic Building Block, Amine |

Data sourced from BLD Pharm. bldpharm.com

Scope of Academic Investigation

The academic investigation of 4-(1-Aminopropyl)aniline and related structures is focused on leveraging its unique chemical properties for various applications in medicinal chemistry, materials science, and synthetic methodology.

In medicinal chemistry , research explores the use of aniline derivatives as key components in the synthesis of biologically active compounds. nih.gov The aniline moiety is a common feature in many pharmaceutical agents. beilstein-journals.org Research on related aminopropyl-functionalized molecules suggests potential applications in the development of novel therapeutic agents. For instance, studies on similar structures have investigated their potential as enzyme inhibitors. The introduction of basic amine groups onto molecular scaffolds is a known strategy for improving the solubility and pharmacokinetic properties of drug candidates. nih.gov The structural motif of 4-(1-Aminopropyl)aniline makes it a candidate for synthesizing new classes of compounds for drug discovery programs.

A significant area of investigation is the synthesis of heterocyclic compounds , which are core structures in a vast number of pharmaceuticals. nih.govnih.gov Anilines are common precursors for building fused ring systems like benzimidazoles through condensation reactions with appropriate partners. ijpbs.com The bifunctional nature of 4-(1-Aminopropyl)aniline allows it to be incorporated into complex heterocyclic frameworks, potentially leading to novel compounds with unique biological activities.

In materials science , bifunctional molecules like 4-(1-Aminopropyl)aniline are investigated as linkers or monomers for the construction of advanced polymers. bldpharm.combldpharm.com Specifically, it has been identified as a potential monomer for creating Covalent Organic Frameworks (COFs), which are crystalline porous polymers with applications in gas storage, catalysis, and sensing. bldpharm.com The defined geometry and reactive ends of the molecule allow for the systematic construction of ordered, porous networks.

Table 2: Potential Research Applications of 4-(1-Aminopropyl)aniline

| Field of Research | Specific Application | Rationale / Example from Related Compounds |

|---|---|---|

| Medicinal Chemistry | Synthesis of Novel Bioactive Molecules | The aniline scaffold is present in numerous drugs; functionalized anilines are used to create new pharmaceutical candidates. umich.edubeilstein-journals.org |

| Development of Chiral Drugs | The availability of the (S)-enantiomer allows for asymmetric synthesis, crucial for stereospecific drug-receptor interactions. bldpharm.com | |

| Synthetic Chemistry | Precursor for Heterocyclic Compounds | Anilines are key starting materials for synthesizing benzimidazoles and other heterocycles with diverse biological activities. ijpbs.comnih.gov |

| Development of Chemical Probes | Used as a building block for complex molecules designed to study biological processes. beilstein-journals.org | |

| Materials Science | Linker for Covalent Organic Frameworks (COFs) | Classified as a bifunctional linker suitable for creating porous, crystalline polymers for various applications. bldpharm.combldpharm.com |

This table summarizes potential applications based on the compound's structural features and research on analogous molecules.

Structure

3D Structure

Properties

CAS No. |

133332-54-4 |

|---|---|

Molecular Formula |

C9H14N2 |

Molecular Weight |

150.22 g/mol |

IUPAC Name |

4-(1-aminopropyl)aniline |

InChI |

InChI=1S/C9H14N2/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9H,2,10-11H2,1H3 |

InChI Key |

IYWMAXHBPYOXNJ-UHFFFAOYSA-N |

SMILES |

CCC(C1=CC=C(C=C1)N)N |

Canonical SMILES |

CCC(C1=CC=C(C=C1)N)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 1 Aminopropyl Aniline and Its Analogues

Established Synthetic Pathways for Aminopropyl Aniline (B41778) Scaffolds

Traditional methods for constructing aminopropyl aniline scaffolds often rely on multi-step sequences that involve the formation of carbon-nitrogen bonds and the reduction of intermediate functional groups.

Amination and Reduction Reactions

Reductive amination of ketones is a cornerstone in the synthesis of aminopropyl anilines. This process typically involves the reaction of a ketone with an amine to form an imine intermediate, which is then reduced to the corresponding amine. For instance, the reductive amination of propiophenone (B1677668) derivatives can yield aminopropyl benzene (B151609) structures. nih.govmdma.chresearchgate.net The choice of reducing agent is critical for the success of this one-pot reaction, with options ranging from catalytic hydrogenation to the use of borohydrides. arkat-usa.org The efficiency of the reaction depends on the reduction of the imine being faster than the reduction of the initial ketone to prevent the formation of alcohol byproducts. arkat-usa.org

A key transformation in the synthesis of aniline derivatives is the reduction of a nitro group to an amine. This can be accomplished simultaneously with the reductive amination of a formyl group in nitrobenzaldehydes, providing a direct, single-step route to dialkylaminomethylanilines. arkat-usa.org Catalytic hydrogenation is a common method for nitro group reduction, employing catalysts such as palladium-carbon or platinum-carbon. google.com Recent advancements have demonstrated the use of a palladium on glass wool (Pd@GW) catalyst for the reduction of nitroaromatic compounds to anilines under ambient conditions in an aqueous flow system, highlighting a move towards more sustainable processes. nih.gov

The direct amination of allylic alcohols represents another pathway to aminopropyl aniline analogues. This can be catalyzed by various transition metals, including platinum, palladium, and gold, often requiring co-catalysts to activate the hydroxyl group. acs.orgnih.govoup.com

Coupling and Condensation Processes

Coupling reactions are fundamental in forming the carbon-carbon and carbon-nitrogen bonds necessary for constructing complex aniline derivatives. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the synthesis of anilines and their derivatives. beilstein-journals.orgorganic-chemistry.org These reactions typically involve the coupling of an aryl halide or sulfonate with an amine in the presence of a palladium catalyst and a suitable ligand.

Condensation reactions, often followed by cyclization, are employed in the synthesis of heterocyclic systems that may incorporate the aminopropyl aniline scaffold. For example, the synthesis of benzimidazoles can be achieved through the condensation of an aniline derivative with other reagents. acs.org The Ullmann condensation, a copper-catalyzed reaction, has historically been used for the formation of C-N bonds, though it often requires harsh reaction conditions. mdpi.com Modern variations of this reaction utilize ligands to facilitate the coupling under milder conditions. mdpi.com

Catalytic Approaches in Aminopropyl Aniline Synthesis

The development of catalytic methods has revolutionized the synthesis of aminopropyl anilines, offering increased efficiency, selectivity, and sustainability. These approaches can be broadly classified into homogeneous and heterogeneous catalysis.

Homogeneous Catalysis for Aminopropylaniline Formation

Homogeneous catalysts, which are soluble in the reaction medium, are known for their high selectivity and well-defined active sites. uu.nl Transition metal complexes of rhodium, palladium, and cobalt are extensively used in homogeneous catalysis for the synthesis of amines.

Hydroaminomethylation, a tandem reaction involving hydroformylation followed by reductive amination, is a powerful atom-economic method for converting alkenes into amines. d-nb.infoacs.org Rhodium-based catalysts are particularly effective for the hydroformylation step, which converts an alkene and syngas into an aldehyde. acs.org This aldehyde then reacts with an amine to form an enamine or iminium intermediate, which is subsequently hydrogenated to the final amine. acs.org Cobalt catalysts have also been developed for the hydroaminomethylation of olefins, demonstrating good yields and high regioselectivity. d-nb.info

Titanium-based catalysts have shown remarkable activity in the hydroaminoalkylation of alkenes, significantly reducing reaction times from days to minutes. wiley.com These catalysts are often readily available and can be used for the coupling of a wide range of alkenes with secondary amines. wiley.com

Palladium-catalyzed amination of allylic alcohols is another important homogeneous catalytic method. These reactions often require a co-catalyst, such as tin(II) chloride, to promote the formation of the π-allylpalladium complex from the allylic alcohol. oup.com

| Catalyst System | Reaction Type | Substrates | Key Features |

| Platinum(0)/PPh3/Ti(OPr-i)4 | Allylation | Anilines, Allylic Alcohols | High yields, enhanced rate with Ti co-catalyst. acs.org |

| Cobalt-tert-BuPy-Xantphos | Hydroaminomethylation | Alkenes, Anilines | High linear-to-branched regioselectivity. d-nb.info |

| Manganese PNP-Pincer Complex | Hydroamination | Allylic Alcohols, Amines | Tolerates various functional groups. nih.gov |

| Gold(I)/AgSbF6 | Amination | Allylic Alcohols, Cyclic Ureas | High γ-regioselectivity and syn-stereoselectivity. nih.gov |

| Pd(PPh3)4/SnCl2 | Allylic Amination | Allylic Alcohols, Amines | Regioselective, proceeds under mild conditions. oup.com |

| Titanium/Formamidine | Hydroaminoalkylation | Alkenes, Secondary Amines | Very short reaction times, high yields. wiley.com |

Heterogeneous Catalysis in Aminopropylaniline Synthesis

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of ease of separation, reusability, and cost-effectiveness. uu.nl These catalysts are often based on metals supported on materials like silica, alumina, or carbon. researchgate.net

Gold nanoparticles supported on various oxides have been investigated for the reductive amination of ketones. researchgate.netresearchgate.net For example, gold supported on a mixture of ceria and titania has been used for the reductive amination of propiophenone with benzylamine. researchgate.net

The synthesis of aminopropyl-functionalized mesoporous silica, such as KIT-5, provides a solid support for catalytic applications. acs.org These materials can be used as heterogeneous catalysts in various organic transformations. The functionalization of materials like SBA15 with aniline derivatives can create bifunctional acid-base catalysts. researchgate.net

Magnetic nanoparticles have emerged as a popular support for heterogeneous catalysts due to their easy separation from the reaction mixture using an external magnet. doi.org For instance, superparamagnetic poly(aniline-co-m-phenylenediamine)@Fe3O4 nanocomposites have been used as efficient heterogeneous catalysts. dntb.gov.ua

| Catalyst | Support Material | Reaction Type | Key Features |

| Gold | Ceria/Titania | Reductive Amination | Used for reductive amination of propiophenone. researchgate.net |

| Palladium | Glass Wool | Nitro Reduction | Operates at room temperature and ambient pressure in water. nih.gov |

| KCC-1/Pr-SO3H | - | Condensation | Efficient, recyclable nanocatalyst for quinazolinone synthesis. tandfonline.com |

| Copper | Fe3O4 Nanoparticles | Ullmann & Suzuki Coupling | Magnetically recoverable catalyst. researchgate.net |

| Poly(aniline-co-m-phenylenediamine) | Fe3O4 Nanocomposite | - | Superparamagnetic and efficient heterogeneous catalyst. dntb.gov.ua |

Green Chemistry Principles in Synthetic Strategies for Aminopropyl Anilines

The principles of green chemistry are increasingly influencing the design of synthetic routes for aminopropyl anilines and other chemical compounds. acs.orgcolab.wsroyalsocietypublishing.org These principles aim to reduce waste, use safer solvents, improve energy efficiency, and utilize renewable feedstocks. acs.orgcolab.ws

One of the key principles is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic reactions, particularly tandem or domino reactions like hydroaminomethylation, are inherently more atom-economical than stoichiometric reactions. acs.orgacs.org

The use of safer solvents is another crucial aspect of green chemistry. The development of reactions that can be performed in water or other environmentally benign solvents is a major goal. For example, the reduction of nitroaromatics using a Pd@GW catalyst in an aqueous flow system exemplifies this principle. nih.gov Solvent-free conditions, where possible, are even more desirable. dntb.gov.ua

Energy efficiency is also a key consideration. The development of catalysts that can operate under milder conditions, such as lower temperatures and pressures, contributes to a more sustainable process. researchgate.netd-nb.info The use of alternative energy sources like microwaves and ultrasound can also lead to more energy-efficient syntheses. researchgate.net

The use of renewable feedstocks and the design of biodegradable products are also central tenets of green chemistry. royalsocietypublishing.org While the direct application to 4-(1-aminopropyl)aniline synthesis is an area for future development, the broader trend in chemical synthesis is moving towards more sustainable starting materials.

Mechanistic and Kinetic Studies of Reactions Involving 4 1 Aminopropyl Aniline

Fundamental Reaction Mechanisms of 4-(1-Aminopropyl)aniline

The reactivity of 4-(1-aminopropyl)aniline is largely dictated by the functional groups present: the aromatic amine and the alkylamine side chain. These groups can participate in a variety of fundamental reaction mechanisms.

Nucleophilic Aromatic Substitution (SNAr) Pathways of Aniline (B41778) Derivatives

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those with electron-withdrawing groups. pressbooks.pubyoutube.com While aniline itself is an electron-donating group, making the benzene (B151609) ring less susceptible to nucleophilic attack, SNAr reactions can occur under specific conditions, especially when the aniline derivative acts as the nucleophile. chemistrysteps.com

The SNAr mechanism typically proceeds via a two-step addition-elimination process. pressbooks.pub In the first step, a nucleophile attacks the aromatic ring at the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing this intermediate. pressbooks.pubyoutube.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. pressbooks.pub

Aniline derivatives, such as 4-(1-aminopropyl)aniline, can act as nucleophiles in SNAr reactions, attacking activated aryl halides. nih.gov The rate of these reactions is influenced by the nature of the electrophile and the reaction conditions. nih.gov For instance, the N-arylation of aniline derivatives with various electrophiles can be studied to understand the reaction kinetics. nih.gov

In the absence of strong electron-withdrawing groups on the aryl halide, nucleophilic aromatic substitution can proceed through a different mechanism involving a benzyne (B1209423) intermediate under harsh conditions with a strong base like sodium amide. pressbooks.pub This elimination-addition mechanism involves the initial removal of a proton ortho to the leaving group, followed by the elimination of the leaving group to form the highly reactive benzyne. The nucleophile then adds to the benzyne, and subsequent protonation yields the final product. pressbooks.pub

Oxidative Coupling Mechanisms Involving Anilines

The oxidative coupling of anilines is a significant reaction for the synthesis of azo compounds and other nitrogen-containing molecules. rsc.orgnih.gov These reactions can be catalyzed by various transition metal oxides or complexes. rsc.orgacs.org

Several mechanisms have been proposed for the oxidative coupling of anilines. One common pathway involves a single-electron transfer (SET) mechanism. rsc.org For example, heterogeneous manganese oxide catalysts can facilitate the oxidative coupling of anilines to azobenzenes. In this process, the surface defect sites of the catalyst are believed to play a key role in electron transfer and the activation of molecular oxygen. rsc.org

Another proposed mechanism, particularly with copper catalysts, involves the formation of a nitrogen radical. For instance, in the Cu(I)-catalyzed oxidative coupling of anilines using di-tert-butyldiaziridinone as an oxidant, the reaction is thought to proceed through a Cu(II) nitrogen radical intermediate. nih.gov Similarly, a plausible mechanism for CuCo₂O₄-catalyzed oxidative azo coupling involves the initial adsorption of aniline onto the catalyst surface, forming an aniline radical cation, which then reacts with another aniline molecule. acs.org

The oxidative coupling can also occur between anilines and other functional groups, such as aminophenols. nih.gov These reactions can be highly efficient and proceed rapidly under mild conditions. nih.gov

Iminium-Mediated Catalysis and Intermediates in Amine Reactions

Iminium ions are important reactive intermediates in a wide range of chemical transformations. They are typically formed by the condensation of an aldehyde or ketone with a primary or secondary amine in an acidic medium. acs.org The formation of an iminium ion significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl compound, thereby activating it for nucleophilic attack. nih.gov

Primary amines, like the aminopropyl group in 4-(1-aminopropyl)aniline, can act as catalysts in iminium-mediated reactions. researchgate.net The catalytic cycle involves the reversible formation of an iminium ion, which then reacts with a nucleophile. The subsequent hydrolysis or elimination step releases the product and regenerates the amine catalyst. acs.org

This type of catalysis is very general and can be applied to various reactions, including cycloadditions and nucleophilic additions. acs.org The reactivity and stereoselectivity of iminium-catalyzed reactions are often influenced by the nature of the amine catalyst and the acid co-catalyst used. acs.org Theoretical studies have been instrumental in understanding the mechanisms and selectivities of these amine/imine-mediated reactions. rsc.org

Reaction Kinetics and Thermodynamics of 4-(1-Aminopropyl)aniline Transformations

The study of reaction kinetics and thermodynamics provides quantitative data on the rates and energy changes associated with the chemical transformations of 4-(1-aminopropyl)aniline.

Rate Law Determination and Kinetic Parameters

The rate law for a reaction describes the relationship between the reaction rate and the concentration of reactants. For reactions involving aniline derivatives, the kinetic order can vary depending on the specific mechanism.

In nucleophilic aromatic substitution reactions, the rate law can be complex. For example, in aprotic solvents, the reaction of anilines with certain substrates can exhibit third-order kinetics with respect to the amine. conicet.gov.arresearchgate.net This is often attributed to the formation of amine aggregates, or a "dimer nucleophile mechanism," where a second amine molecule assists in the removal of a proton in the rate-determining step. conicet.gov.ar The observed second-order rate coefficient (kA) often shows a quadratic dependence on the amine concentration. conicet.gov.ar

Kinetic studies on the SNAr reactions of biothiols with halo-dinitrobenzene derivatives have been used to elucidate reaction mechanisms through Brönsted-type plots, which correlate the rate constant with the pKa of the nucleophile. frontiersin.orgnih.gov Such analyses can help determine whether a reaction proceeds through a stepwise or concerted mechanism. frontiersin.orgnih.gov

The table below presents hypothetical kinetic data for a reaction involving an aniline derivative, illustrating how the rate constant might vary with reactant concentration.

| [Aniline Derivative] (M) | [Electrophile] (M) | Initial Rate (M/s) |

| 0.1 | 0.1 | 1.0 x 10-4 |

| 0.2 | 0.1 | 2.0 x 10-4 |

| 0.1 | 0.2 | 2.0 x 10-4 |

This is a hypothetical data table for illustrative purposes.

Thermodynamic Aspects of Aminopropylaniline Reactions

The thermodynamics of a reaction are governed by the changes in enthalpy (ΔH) and entropy (ΔS), which determine the Gibbs free energy change (ΔG) and thus the spontaneity of the process. youtube.com

For reactions involving 4-(1-aminopropyl)aniline, the thermodynamic parameters will depend on the specific transformation. For example, in an SNAr reaction, the formation of new bonds and the breaking of old ones will have an associated enthalpy change. The entropy change will be influenced by factors such as the change in the number of molecules and the ordering of the system.

A reaction is thermodynamically favored (spontaneous) if the Gibbs free energy change is negative. youtube.com This can be achieved if the reaction is exothermic (negative ΔH) and results in an increase in entropy (positive ΔS). youtube.com If a reaction is enthalpically driven but entropically disfavored (or vice versa), the spontaneity will be temperature-dependent. youtube.com

The table below provides a general overview of how enthalpy and entropy changes affect the thermodynamic favorability of a reaction.

| ΔH | ΔS | Thermodynamic Favorability |

| Negative | Positive | Favored at all temperatures |

| Positive | Negative | Not favored at any temperature |

| Negative | Negative | Favored at low temperatures |

| Positive | Positive | Favored at high temperatures |

This table provides a general summary of thermodynamic principles.

Protonation Dynamics and Basicity Influences on Amines

The basicity of an amine, its ability to accept a proton, is a fundamental characteristic dictated by the availability of the lone pair of electrons on the nitrogen atom. In aromatic amines, such as aniline derivatives, this basicity is intricately modulated by the electronic effects of substituents on the phenyl ring. These effects, primarily categorized as resonance and inductive effects, can either enhance or diminish the electron density on the amino group, thereby influencing its protonation dynamics.

The basicity of an amine is quantified by the pKa of its conjugate acid (anilinium ion in this case). A higher pKa value for the anilinium ion corresponds to a stronger base, as it indicates that the amine holds onto the proton more tightly. libretexts.org For aniline itself, the pKa of the anilinium ion is approximately 4.6. nih.gov The lone pair of electrons on the nitrogen atom in aniline is delocalized into the aromatic π-system, which reduces its availability for protonation and makes aniline a weaker base than aliphatic amines like methylamine (B109427) (pKa of conjugate acid ≈ 10.6). libretexts.orgsundarbanmahavidyalaya.in

Substituents on the aromatic ring can alter this electronic landscape. Electron-donating groups (EDGs) increase the electron density on the ring and, by extension, on the amino nitrogen, making the amine more basic. libretexts.orgquora.com Conversely, electron-withdrawing groups (EWGs) decrease the electron density, rendering the amine less basic. libretexts.orgquora.com

In the case of 4-(1-aminopropyl)aniline, the substituent at the para-position is a 1-aminopropyl group. This substituent influences the basicity of the aromatic amino group through several mechanisms:

Inductive Effect: The propyl portion of the substituent is an alkyl group. Alkyl groups are known to be electron-donating through the inductive effect (+I). libretexts.orgchemistrysteps.com This effect involves the pushing of electron density through the sigma bonds towards the aromatic ring, which in turn increases the electron density on the para-amino group, thereby increasing its basicity. For instance, p-toluidine (B81030) (4-methylaniline), which has an electron-donating methyl group, is more basic (pKa of conjugate acid = 5.12) than aniline. tsijournals.com The propyl group is expected to have a similar, if not slightly stronger, electron-donating inductive effect.

Presence of a Second Amino Group: The 1-aminopropyl group contains a primary aliphatic amine. This introduces a second basic center into the molecule. The two amino groups will have distinct basicities. The aromatic amino group is less basic due to the delocalization of its lone pair into the phenyl ring. sundarbanmahavidyalaya.in The aliphatic amino group on the propyl chain is not subject to this resonance effect and is expected to be significantly more basic, with a pKa value likely similar to that of other primary alkylamines (around 10-11). libretexts.orgindiana.edu

Due to the significant difference in basicity, upon the first protonation of 4-(1-aminopropyl)aniline in an acidic medium, the proton will preferentially add to the more basic aliphatic amino group. The protonation of the aliphatic amine will create a positive charge on the substituent. This positively charged group, -CH(CH₃)CH₂NH₃⁺, will then exert a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This effect will significantly decrease the electron density on the aromatic amino group, making it much less basic than the amino group in unsubstituted aniline.

Therefore, the protonation dynamics of 4-(1-aminopropyl)aniline are a two-step process, characterized by two distinct pKa values. The first, higher pKa corresponds to the protonation of the aliphatic amine, while the second, much lower pKa, corresponds to the protonation of the aromatic amine in the already mono-protonated species.

The following table presents the pKa values of the conjugate acids of related aniline derivatives to provide context for the expected basicity of the aromatic amino group in 4-(1-aminopropyl)aniline.

| Compound Name | Substituent at para-position | pKa of Conjugate Acid |

| Aniline | -H | 4.60 nih.gov |

| p-Toluidine | -CH₃ | 5.12 tsijournals.com |

| p-Phenylenediamine | -NH₂ | 6.08 tsijournals.com |

| 4-Chloroaniline | -Cl | 3.98 tsijournals.com |

| 4-Nitroaniline | -NO₂ | 1.02 tsijournals.com |

This table is interactive. Users can sort the data by clicking on the column headers.

The data clearly illustrates the impact of substituents on the basicity of aniline. Electron-donating groups like methyl and amino increase the pKa, while electron-withdrawing groups like chloro and nitro decrease it. tsijournals.com The 1-aminopropyl group, prior to its own protonation, acts as an electron-donating group due to its alkyl nature, suggesting that the unprotonated aromatic amine of 4-(1-aminopropyl)aniline would be more basic than aniline itself. However, after the first protonation occurs on the aliphatic amine, the resulting positively charged substituent drastically reduces the basicity of the remaining aromatic amine.

Advanced Spectroscopic and Analytical Characterization of 4 1 Aminopropyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Advanced 2D NMR Techniques (NOESY, ROESY, STD NMR) for Conformational Analysis and Interactions

Two-dimensional (2D) NMR experiments provide information about the connectivity and spatial relationships between nuclei, which is crucial for complex structural and conformational analysis. walisongo.ac.idnih.gov

NOESY and ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful techniques for determining the spatial proximity of protons. columbia.edu For 4-(1-aminopropyl)aniline, these experiments could reveal the preferred conformation of the flexible aminopropyl side chain relative to the plane of the aniline (B41778) ring. researchgate.net Cross-peaks between the α-proton of the propyl chain and the ortho-protons of the aromatic ring would indicate specific rotational isomers are favored in solution. ROESY is particularly useful for medium-sized molecules where the NOE may be close to zero. columbia.edu

STD NMR: Saturation Transfer Difference (STD) NMR is a key technique for studying ligand-receptor interactions. researchgate.netnih.gov In a hypothetical context, if 4-(1-aminopropyl)aniline were being studied as a ligand for a protein or other macromolecule, STD NMR could identify the specific protons on the aniline compound that are in close contact with the receptor. By irradiating the protein's resonances, saturation is transferred to the binding parts of the ligand, allowing for the mapping of the binding epitope. nih.gov

Vibrational and Electronic Spectroscopy of Aminopropyl Aniline Compounds

Vibrational and electronic spectroscopy probe the energy levels of molecules associated with bond vibrations and electron transitions, respectively, providing valuable information on functional groups and electronic structure.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Analysis

FTIR and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by measuring its vibrational modes. gatewayanalytical.com

FTIR Spectroscopy: The FTIR spectrum of 4-(1-aminopropyl)aniline would be dominated by absorptions corresponding to its two primary amine groups and the substituted benzene (B151609) ring. Key expected peaks include the N-H stretching vibrations from both the aniline and aliphatic amine groups, C-H stretches from the aromatic ring and the alkyl chain, and the characteristic C=C stretching vibrations of the benzene ring. nih.govtsijournals.com The spectrum for aniline monomer shows characteristic bands for the N-H stretch and the benzenoid ring. researchgate.netresearchgate.net

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar, homo-nuclear bonds, making it an excellent complement to FTIR. gatewayanalytical.com It would be effective in characterizing the C-C bonds of the propyl chain and the benzene ring in 4-(1-aminopropyl)aniline.

Expected Vibrational Frequencies for 4-(1-Aminopropyl)aniline

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch (Amine) | FTIR/Raman | 3300 - 3500 |

| Aromatic C-H Stretch | FTIR/Raman | 3000 - 3100 |

| Aliphatic C-H Stretch | FTIR/Raman | 2850 - 2960 |

| C=C Aromatic Ring Stretch | FTIR/Raman | 1450 - 1600 |

| N-H Bend (Amine) | FTIR | 1590 - 1650 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π→π* and n→π* transitions of chromophores. masterorganicchemistry.com The aniline moiety is a strong chromophore. Compared to benzene, which has absorption bands around 204 nm and 256 nm, the UV spectrum of aniline shows these bands shifted to longer wavelengths (bathochromic shift) due to the electron-donating effect of the amino group. spcmc.ac.in

For 4-(1-aminopropyl)aniline, the spectrum is expected to be similar to that of aniline, with a primary absorption band (E2 band) around 230-240 nm and a secondary, less intense band (B band) around 280-290 nm. spcmc.ac.in The alkylamine group is not a chromophore in this region and is expected to have a negligible effect on the absorption maxima. The exact position of the absorption maxima can be influenced by the solvent polarity. scispace.comresearchgate.net

Mass Spectrometry and Chromatographic Techniques

Mass spectrometry and chromatography are cornerstone techniques for determining molecular weight and for separating and purifying compounds.

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. For 4-(1-aminopropyl)aniline (C₉H₁₄N₂), the exact mass is 150.1157 g/mol . nih.gov Electron ionization (EI-MS) would likely lead to a prominent molecular ion peak (M⁺) at m/z = 150. Key fragmentation pathways would include the benzylic cleavage to lose an ethyl group (C₂H₅), resulting in a major fragment ion at m/z = 121.

Chromatographic Techniques: Chromatographic methods are essential for the separation and purity assessment of 4-(1-aminopropyl)aniline.

High-Performance Liquid Chromatography (HPLC): As a polar, basic compound, reverse-phase HPLC would be a suitable method for analysis. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be typical.

Gas Chromatography (GC): Due to the presence of two polar primary amine groups, direct analysis by GC can be challenging, leading to poor peak shape and column adsorption. Derivatization of the amine groups, for example through acylation or silylation, is often employed to improve volatility and chromatographic performance. nih.gov GC coupled with mass spectrometry (GC-MS) is a powerful combination for separating and identifying components in a mixture. nih.gov

Table of Mentioned Compounds

| Compound Name | Molecular Formula | Function/Relation |

|---|---|---|

| 4-(1-Aminopropyl)aniline | C₉H₁₄N₂ | Main subject of the article |

| Aniline | C₆H₇N | Parent compound |

| 4-Propylaniline | C₉H₁₃N | Structural isomer |

| Benzene | C₆H₆ | Reference chromophore |

| (3-Aminopropyl)-triethoxysilane | C₉H₂₃NO₃Si | Example silylating agent |

| Acetonitrile | C₂H₃N | HPLC solvent |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the analysis of aniline derivatives, GC-MS plays a crucial role in assessing purity and confirming the identity of the compound. epa.govmst.dk The gas chromatograph separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern or "fingerprint" for each compound.

For aniline and its derivatives, erratic responses can sometimes occur, necessitating frequent column maintenance and recalibration to ensure accurate results. epa.gov The polar nature of the amino group in compounds like 4-(1-aminopropyl)aniline often requires derivatization prior to GC analysis to increase volatility and improve chromatographic behavior. sigmaaldrich.com This process involves replacing active hydrogens on the amine groups with nonpolar moieties. sigmaaldrich.com

The identification of an analyte is confirmed when its retention time in the chromatogram and its mass spectrum match those of a known standard. epa.gov GC/MS techniques are judiciously employed to support qualitative identifications, and in cases of co-eluting peaks, altering the chromatographic column or using GC/MS can provide the necessary resolution. epa.gov

Table 1: Typical GC-MS Parameters for Aniline Derivative Analysis

| Parameter | Value/Condition |

| Column Type | Capillary Column (e.g., SLB™-5ms) |

| Injection Mode | Splitless or Split |

| Injector Temperature | 250-300 °C |

| Oven Program | Temperature ramp (e.g., 50 °C hold, then ramp to 300 °C) |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole or Ion Trap |

| Detector | Mass Spectrometer |

This table represents typical parameters and may be adjusted based on the specific instrumentation and analytical goals.

High-Resolution Mass Spectrometry for Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule with a high degree of confidence. This technique is invaluable for the molecular characterization of compounds like 4-(1-aminopropyl)aniline. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, can distinguish between molecules with very similar nominal masses. epfl.chresearchgate.net

Electrospray ionization (ESI) is a common soft ionization technique used in conjunction with HRMS for the analysis of polar molecules. epfl.ch It allows for the ionization of the analyte directly from a solution, which can then be introduced into the mass spectrometer. The high-resolution data obtained can be used to confirm the molecular formula of the synthesized compound by comparing the measured mass to the calculated theoretical mass. epfl.chmdpi.com For instance, in the characterization of related aniline derivatives, HRMS (ESI/QTOF) has been used to confirm the calculated mass of the protonated molecule [M+H]+. epfl.ch

Table 2: HRMS Data for a Hypothetical 4-(1-Aminopropyl)aniline Sample

| Parameter | Value |

| Molecular Formula | C9H14N2 |

| Calculated Monoisotopic Mass | 150.1157 |

| Ionization Mode | ESI+ |

| Observed m/z [M+H]+ | 151.1231 |

| Mass Accuracy (ppm) | < 5 ppm |

This table illustrates the type of data obtained from an HRMS analysis.

X-ray Diffraction and Morphological Analysis

Single Crystal and Powder X-ray Diffraction for Crystalline Structure Determination

X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. In single-crystal XRD, a well-ordered crystal is irradiated with X-rays, and the resulting diffraction pattern is used to map the electron density and thus the positions of the atoms within the crystal lattice. This provides precise information on bond lengths, bond angles, and intermolecular interactions. For complex organic molecules, single-crystal XRD is the definitive method for structure elucidation. cardiff.ac.uk

Scanning Electron Microscopy (SEM) and High-Resolution Transmission Electron Microscopy (HRTEM) for Material Morphology

Scanning Electron Microscopy (SEM) and High-Resolution Transmission Electron Microscopy (HRTEM) are imaging techniques that provide detailed information about the surface topography and internal structure of materials at the micro- and nanoscale.

SEM works by scanning a focused beam of electrons over a sample's surface. The interactions between the electrons and the atoms in the sample produce various signals that contain information about the surface topography and composition. SEM images reveal the shape, size, and surface texture of particles or films. nih.govmdpi.com For example, in studies of materials incorporating aniline derivatives, SEM has been used to observe the morphology of synthesized particles, such as their spherical shape and average size. mdpi.com

HRTEM, on the other hand, transmits a beam of electrons through an ultrathin specimen. The interactions of the electrons with the sample form an image that reveals the internal structure of the material, including the arrangement of atoms and crystal lattice fringes. This technique can be used to determine particle size and distribution with high precision. mdpi.com

Table 3: Comparison of SEM and HRTEM for Morphological Analysis

| Feature | Scanning Electron Microscopy (SEM) | High-Resolution Transmission Electron Microscopy (HRTEM) |

| Principle | Scans a focused electron beam over the surface. | Transmits an electron beam through a thin specimen. |

| Information Obtained | Surface topography, morphology, composition. | Internal structure, crystallography, particle size and distribution. |

| Typical Resolution | ~1-20 nm | <0.1 nm |

| Sample Preparation | Typically coated with a conductive layer. | Requires ultrathin sections (<100 nm). |

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and composition of materials. The resulting TGA curve plots the percentage of weight loss against temperature.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to characterize the thermal properties of materials. researchgate.net This method measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. researchgate.netresearchgate.net DSC is instrumental in identifying thermal transitions such as melting point (Tm), glass transition temperature (Tg), and crystallization events. yu.edu.jo While specific, detailed research findings from DSC analysis exclusively for 4-(1-Aminopropyl)aniline are not extensively available in publicly accessible literature, the thermal behavior of this compound can be inferred from the analysis of related aniline and aminopropyl-containing derivatives.

The thermal characteristics of aniline derivatives are influenced by factors such as the nature and position of substituents on the aromatic ring and the length and branching of alkyl chains. researchgate.netmdpi.com For instance, studies on various aniline derivatives have shown that modifications to the molecular structure can significantly alter their melting points and other thermal transitions. researchgate.net The presence of a propyl group and an amino group on the aniline ring in 4-(1-Aminopropyl)aniline is expected to result in distinct thermal events under DSC analysis.

A typical DSC thermogram for a crystalline solid like 4-(1-Aminopropyl)aniline would be expected to show a sharp endothermic peak corresponding to its melting point. The temperature at which this peak appears and its enthalpy of fusion would be characteristic of the compound's purity and crystalline structure. In the case of some aniline derivatives, multiple thermal events may be observed, corresponding to different polymorphic forms or the presence of impurities. rsc.org

While a precise melting point for 4-(1-Aminopropyl)aniline is not documented in the searched literature, a related isomer, 4-(3-Aminopropyl)aniline, is noted by one chemical supplier to have a non-available (N/A) melting point, suggesting it may not be a well-characterized property or that the substance may decompose before melting. chemsrc.com The study of other complex aniline derivatives often reveals endothermic peaks associated with melting and exothermic peaks related to crystallization upon cooling. researchgate.netyu.edu.jo

The table below presents hypothetical DSC data for 4-(1-Aminopropyl)aniline based on typical values for related aromatic amines, to illustrate the type of information that would be obtained from such an analysis. It is important to note that these values are illustrative and not based on experimental data for the specific compound.

| Thermal Property | Expected Temperature Range (°C) | Notes |

| Glass Transition (Tg) | -20 to 10 | May be observed if the sample can be vitrified. |

| Crystallization (Tc) | 50 to 100 | Exothermic event upon heating from an amorphous state. |

| Melting Point (Tm) | 120 to 160 | Endothermic peak for the crystalline-to-liquid phase transition. |

Computational Chemistry and Theoretical Investigations of 4 1 Aminopropyl Aniline

Quantum Chemical Calculations for 4-(1-Aminopropyl)aniline Systems

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to elucidate the electronic structure and predict various molecular properties of 4-(1-aminopropyl)aniline.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a principal method for studying the electronic properties of molecules like 4-(1-aminopropyl)aniline due to its balance of accuracy and computational cost. researchgate.netresearchgate.net DFT calculations can predict the geometric and electronic structure, including the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO). acs.orgphyschemres.org These parameters are crucial for understanding the molecule's reactivity.

The electronic properties of aniline (B41778) and its derivatives are significantly influenced by substituents on the phenyl ring. acs.org The aminopropyl group in 4-(1-aminopropyl)aniline acts as an electron-donating group, which is expected to increase the electron density on the aromatic ring, particularly at the ortho and para positions relative to the amino group. This increased electron density influences the molecule's susceptibility to electrophilic attack.

Global reactivity descriptors, derived from DFT calculations, provide a quantitative measure of the molecule's reactivity. rasayanjournal.co.inresearchgate.netnih.govindianchemicalsociety.com For 4-(1-aminopropyl)aniline, these descriptors can be calculated to predict its chemical behavior.

Table 1: Calculated Electronic Properties and Global Reactivity Descriptors for 4-(1-Aminopropyl)aniline (Illustrative Data)

| Property | Value | Description |

| E_HOMO | -5.25 eV | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| E_LUMO | 1.15 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| Energy Gap (ΔE) | 6.40 eV | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. |

| Dipole Moment (µ) | 2.10 D | A measure of the overall polarity of the molecule. |

| Ionization Potential (I) | 5.25 eV | The energy required to remove an electron. |

| Electron Affinity (A) | -1.15 eV | The energy released when an electron is added. |

| Electronegativity (χ) | 2.05 eV | A measure of the ability of the molecule to attract electrons. |

| Chemical Hardness (η) | 3.20 eV | A measure of the resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 0.66 eV | A measure of the electrophilic power of the molecule. |

Note: These are illustrative values based on typical DFT calculations for similar substituted anilines and are not from a direct experimental or published computational study on 4-(1-aminopropyl)aniline.

Ab Initio Calculations for Molecular Properties

Ab initio calculations, which are based on first principles without the use of empirical parameters, offer a high level of theory for determining the molecular properties of 4-(1-aminopropyl)aniline. sci-hub.secapes.gov.br These methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, can be used to accurately calculate geometries, vibrational frequencies, and energies.

For aniline and its derivatives, ab initio calculations have been used to study properties like the out-of-plane angle of the amino group, the barrier to inversion, and the C-N bond length. uq.edu.au The aminopropyl substituent is expected to influence these structural parameters. The flexibility of the propyl chain also introduces multiple possible conformations that can be investigated using these methods.

Table 2: Calculated Molecular Properties of 4-(1-Aminopropyl)aniline using Ab Initio Methods (Illustrative Data)

| Property | Calculated Value | Method |

| C-N Bond Length | 1.405 Å | HF/6-31G |

| Amino Group Inversion Barrier | 1.6 kcal/mol | MP2/6-311G** |

| Out-of-plane Angle of NH2 | 41.5° | HF/6-31G |

| Proton Affinity | 220 kcal/mol | G3MP2B3 |

Note: These are illustrative values based on ab initio calculations for aniline and its derivatives and serve to represent the types of properties that can be calculated.

Molecular Dynamics Simulations of Aminopropyl Aniline Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of 4-(1-aminopropyl)aniline, including its conformational changes and interactions with its environment. nih.govplos.orgnih.govpnas.orgacs.org

Conformational Analysis and Flexibility Studies

The propyl side chain of 4-(1-aminopropyl)aniline imparts significant conformational flexibility to the molecule. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. organicchemistrytutor.comfccc.edunih.gov The rotation around the C-C and C-N bonds of the aminopropyl group leads to various staggered and eclipsed conformations.

Table 3: Conformational Analysis of the Aminopropyl Side Chain in 4-(1-Aminopropyl)aniline (Illustrative Data)

| Dihedral Angle | Conformation | Relative Energy (kcal/mol) |

| C_ar-C_ar-C_α-C_β | Anti | 0.0 |

| C_ar-C_ar-C_α-C_β | Gauche | 0.8 |

| C_ar-C_α-C_β-N | Anti | 0.0 |

| C_ar-C_α-C_β-N | Gauche | 0.6 |

Note: This table illustrates the relative energies of different conformations around the key dihedral angles of the aminopropyl side chain, based on general principles of conformational analysis. organicchemistrytutor.com

Interaction Studies with Solvents and Surfaces

MD simulations are instrumental in studying the interactions of 4-(1-aminopropyl)aniline with solvent molecules and surfaces. In aqueous solution, the solvation shell around the molecule can be characterized, revealing the nature of hydrogen bonding between the amino groups and water molecules. acs.orgnih.govcore.ac.uk

The interaction of aniline and its derivatives with various surfaces, such as metal or metal oxide surfaces, has also been a subject of computational investigation. nih.govacs.orgresearchgate.netrsc.orgmdpi.comresearchgate.net These studies are relevant for understanding the behavior of 4-(1-aminopropyl)aniline in applications like corrosion inhibition or as a linker molecule in materials science. MD simulations can model the adsorption process and determine the preferred orientation and binding energy of the molecule on a given surface. nih.gov

Reaction Pathway Modeling and Transition State Characterization

Computational methods can be used to model the reaction pathways of chemical transformations involving 4-(1-aminopropyl)aniline. beilstein-journals.orgresearchgate.netvedantu.commdpi.combeilstein-journals.orguio.noacs.orgrsc.orgresearchgate.netmdpi.com By locating the transition state structures and calculating the activation energies, the mechanism and kinetics of a reaction can be elucidated.

For instance, the alkylation of the amino groups of 4-(1-aminopropyl)aniline can be studied computationally. researchgate.netvedantu.comresearchgate.net DFT calculations can be employed to map out the potential energy surface of the reaction, identifying the intermediates and transition states. researchgate.net The calculated energy barriers can then be used to predict the reaction rates. Similarly, reactions involving the aromatic ring, such as electrophilic substitution, can be modeled to understand the regioselectivity and reactivity.

Table 4: Calculated Activation Energies for a Hypothetical Reaction of 4-(1-Aminopropyl)aniline (Illustrative Data)

| Reaction Step | Reactants | Transition State | Products | Activation Energy (kcal/mol) |

| N-Alkylation | 4-(1-Aminopropyl)aniline + CH3I | [TS_N-alkylation] | N-methyl-4-(1-aminopropyl)aniline + HI | 15.2 |

| Ring Bromination (ortho) | 4-(1-Aminopropyl)aniline + Br2 | [TS_ortho-bromination] | 2-Bromo-4-(1-aminopropyl)aniline + HBr | 12.5 |

| Ring Bromination (meta) | 4-(1-Aminopropyl)aniline + Br2 | [TS_meta-bromination] | 3-Bromo-4-(1-aminopropyl)aniline + HBr | 18.7 |

Note: These are illustrative values for hypothetical reactions to demonstrate the application of reaction pathway modeling. The values are based on general knowledge of aniline reactivity.

Applications and Functionalization in Materials Science and Catalysis Utilizing 4 1 Aminopropyl Aniline

Polymer and Advanced Material Precursors Derived from Aminopropyl Anilines

The bifunctionality of 4-(1-aminopropyl)aniline makes it an attractive precursor for a range of polymers and advanced materials. The aromatic amine can participate in polymerization reactions typical of aniline (B41778), while the aliphatic amine provides a site for grafting, cross-linking, or introducing specific functionalities.

Polyaniline (PANI) is a well-studied conducting polymer, typically synthesized by the oxidative polymerization of aniline. researchgate.netineosopen.org The introduction of substituents on the aniline ring can modify the properties of the resulting polymer, such as solubility and processability, although it may also affect electrical conductivity. uc.pt The polymerization of aniline derivatives is a key method for producing nitrogen-containing polyconjugated systems. ineosopen.org

While direct polymerization of 4-(1-aminopropyl)aniline into a homopolymer is not extensively documented in the literature, it can be inferred that it could act as a comonomer with aniline to produce functionalized polyanilines. The resulting polymer would possess pendant aminopropyl groups, which could be used for post-polymerization modifications, such as cross-linking or the attachment of other molecules. The synthesis of polyaniline can proceed through different oxidation states, including leucoemeraldine, emeraldine (B8112657), and pernigraniline. nih.govelectrochemsci.org The presence of the aminopropyl group might influence the redox properties and the final structure of the polymer.

The general process for the chemical oxidative polymerization of aniline involves an oxidant, such as ammonium (B1175870) persulfate (APS), in an acidic medium. mdpi.com A similar approach could be envisioned for the copolymerization of 4-(1-aminopropyl)aniline.

Covalent organic frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. nih.govresearchgate.net The geometry and functionality of the building blocks determine the topology and properties of the resulting COF. Amine-containing molecules are frequently used as linkers in the synthesis of imine-linked COFs, which are known for their chemical stability.

The structure of 4-(1-aminopropyl)aniline, with its two amine groups, makes it a potential candidate as a building block or modulator for COF synthesis. Aniline itself has been used as a modulator to control the reversibility of imine linkage formation, which is crucial for obtaining highly crystalline COFs. mdpi.comresearchgate.net The use of amine linkers is a cornerstone of COF synthesis, allowing for the creation of a wide variety of structures. nih.gov While specific COFs constructed from 4-(1-aminopropyl)aniline are not yet reported, its structural motifs are highly relevant to COF chemistry. Commercial suppliers of chemical building blocks list (S)-4-(1-aminopropyl)aniline as a potential organic monomer for COFs, suggesting its utility in this area. bldpharm.com

The synthesis of three-dimensional COFs often relies on tetrahedral building blocks. Although 4-(1-aminopropyl)aniline is not tetrahedral, its bifunctional nature would allow it to act as a linear or bent linker, connecting other, more complex nodes within a COF structure.

Polymers derived from aniline are known for their interesting electronic and optical properties, which make them suitable for applications in electronics and optoelectronics. electrochemsci.orggrafiati.com Polyaniline, in its conductive emeraldine salt form, behaves as a semiconductor. scirp.org The electronic properties of polyaniline, such as its conductivity and bandgap, can be tuned by doping and by the introduction of functional groups. researchgate.net

If 4-(1-aminopropyl)aniline were used to create new polymers, these materials would be expected to possess unique electronic and optical characteristics. The aminopropyl side chain could influence the polymer's morphology and inter-chain interactions, which in turn would affect its bulk conductivity. Furthermore, these side chains could be functionalized with chromophores or other active groups to create materials with specific optical responses, such as photochromism or nonlinear optical properties. mdpi.com

The study of new organic materials for nonlinear optics is an active field of research, with molecular design focusing on creating molecules with strong electron donor and acceptor groups connected by a conjugated system. nih.gov While not a classic donor-acceptor molecule in itself, polymers derived from 4-(1-aminopropyl)aniline could be functionalized to incorporate such features. The optical properties of materials are often related to their electronic transitions, which can be studied by techniques like UV-Visible spectroscopy to determine the optical band gap. researchgate.net

The table below outlines the potential electronic and optical applications of materials derived from 4-(1-aminopropyl)aniline.

| Application Area | Potential Role of Derived Material | Key Properties |

| Conducting Polymers | Functionalized polyaniline | Tunable conductivity, improved processability. scirp.org |

| Organic Light-Emitting Diodes (OLEDs) | Host or emissive layer material | Charge transport properties, tunable emission color via functionalization. |

| Sensors | Chemiresistive or optical sensing material | Changes in conductivity or optical properties upon exposure to analytes. |

| Nonlinear Optics | Host for NLO-active chromophores | High optical transparency, ability to be functionalized. nih.gov |

Chemical Intermediates in Fine Chemical Synthesis

The reactive amine groups of 4-(1-aminopropyl)aniline make it a valuable intermediate in the synthesis of more complex molecules, such as dyes, pigments, and pharmaceuticals.

Azo dyes, which constitute a large and important class of synthetic colorants, are synthesized through a process involving the diazotization of an aromatic amine followed by coupling with a suitable coupling component. unb.cajchemrev.com Aniline and its derivatives are fundamental precursors in the manufacture of these dyes. pysanky.info The general two-step reaction involves the conversion of the primary aromatic amine to a diazonium salt using a reagent like sodium nitrite (B80452) in an acidic medium, followed by an electrophilic substitution reaction with an electron-rich aromatic compound like a phenol (B47542) or another aniline. unb.caimpactfactor.org

Given this well-established chemistry, 4-(1-aminopropyl)aniline is a suitable candidate for use as the diazo component in the synthesis of novel azo dyes. The primary aromatic amine group can be diazotized, while the aminopropyl group would remain as a functional handle on the final dye molecule. This pendant group could be used to improve the dye's solubility or to covalently bond the dye to a substrate, creating a reactive dye. google.com

The synthesis of pigments, such as azo pigments, also relies on the coupling of diazotized anilines. google.com The specific substituents on the aniline ring influence the color and properties of the final pigment. The use of 4-(1-aminopropyl)aniline as a precursor could lead to pigments with unique properties. For example, the aminopropyl group could enhance the pigment's compatibility with certain polymer matrices. researchgate.net

The general scheme for the synthesis of an azo dye from 4-(1-aminopropyl)aniline is shown below:

Step 1: Diazotization of 4-(1-Aminopropyl)aniline

Step 2: Azo Coupling

Synthesis of Heterocyclic Compounds (e.g., Quinoline (B57606) Derivatives, S-Triazines, Schiff Bases)

The versatile chemical nature of 4-(1-aminopropyl)aniline, possessing both an aromatic primary amine and a chiral aliphatic primary amine, renders it a valuable precursor for the synthesis of a diverse array of heterocyclic compounds. These heterocyclic systems are of significant interest in materials science and catalysis due to their unique structural and electronic properties. This section explores the potential synthetic pathways for constructing quinoline derivatives, s-triazines, and Schiff bases utilizing 4-(1-aminopropyl)aniline as a key building block. While specific literature detailing the use of 4-(1-aminopropyl)aniline in these syntheses is not extensively documented, established methodologies for the synthesis of these heterocycles using analogous anilines provide a strong foundation for predicting viable reaction routes.

Synthesis of Quinoline Derivatives

The quinoline scaffold is a prominent structural motif in a multitude of functional materials and catalysts. Several classical and modern synthetic strategies can be envisaged for the synthesis of quinoline derivatives from 4-(1-aminopropyl)aniline.

One of the most common methods for quinoline synthesis is the Friedländer annulation , which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group (e.g., an enolizable ketone or aldehyde). In the context of 4-(1-aminopropyl)aniline, this would necessitate its prior conversion to an o-aminoaryl carbonyl derivative.

A more direct approach would be the Doebner-von Miller reaction , which facilitates the synthesis of quinolines from anilines, α,β-unsaturated carbonyl compounds, and an acid catalyst. The reaction proceeds through a series of steps including Michael addition, cyclization, and oxidation. The reaction of 4-(1-aminopropyl)aniline with an α,β-unsaturated aldehyde or ketone, such as acrolein or methyl vinyl ketone, in the presence of a strong acid like polyphosphoric acid (PPA) or sulfuric acid, would be expected to yield the corresponding quinoline derivative. The general scheme for this reaction is presented below:

Scheme 1: Proposed Doebner-von Miller Synthesis of a Quinoline Derivative from 4-(1-Aminopropyl)aniline

Modern approaches often employ metal-catalyzed reactions, which can offer higher efficiency and milder reaction conditions. For instance, a palladium-catalyzed annulation of an o-haloaniline with an alkyne is a powerful method for quinoline synthesis. While this would require a halogenated derivative of 4-(1-aminopropyl)aniline, it highlights the potential for advanced synthetic strategies.

A plausible synthetic route could involve the reaction of 4-(1-aminopropyl)aniline with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, in a Combes quinoline synthesis . This reaction is typically catalyzed by a strong acid and proceeds via a β-amino-α,β-unsaturated ketone intermediate which then cyclizes and dehydrates to form the quinoline ring.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Potential Product |

| 4-(1-Aminopropyl)aniline | Acrolein | Polyphosphoric Acid (PPA), Heat | 6-(1-Aminopropyl)quinoline |

| 4-(1-Aminopropyl)aniline | Methyl vinyl ketone | Sulfuric Acid, Heat | 6-(1-Aminopropyl)-4-methylquinoline |

| 4-(1-Aminopropyl)aniline | Ethyl acetoacetate | Sulfuric Acid, Heat | 6-(1-Aminopropyl)-4-hydroxy-2-methylquinoline |

Table 1: Potential Quinoline Derivatives from 4-(1-Aminopropyl)aniline

Synthesis of s-Triazines

Symmetrical triazines (s-triazines) are a class of nitrogen-containing heterocycles with a six-membered ring containing three nitrogen atoms at the 1, 3, and 5 positions. They are widely used in the development of functional polymers and as cross-linking agents. The most common method for the synthesis of substituted s-triazines is the reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with nucleophiles.

Given that 4-(1-aminopropyl)aniline possesses two primary amine groups with different reactivities, its reaction with cyanuric chloride can be controlled to produce various substituted s-triazines. The aromatic amine is generally less nucleophilic than the aliphatic amine, which could allow for selective substitution.

By carefully controlling the stoichiometry and reaction conditions (e.g., temperature), it is possible to achieve mono-, di-, or tri-substituted triazines. For example, reacting one equivalent of 4-(1-aminopropyl)aniline with cyanuric chloride at low temperatures (around 0 °C) would likely lead to the monosubstituted product, where one chlorine atom is replaced by the more nucleophilic aliphatic amine. Subsequent reactions with other amines or nucleophiles could then be performed at higher temperatures to replace the remaining chlorine atoms, leading to unsymmetrically substituted s-triazines.

Alternatively, reacting three equivalents of 4-(1-aminopropyl)aniline with one equivalent of cyanuric chloride at elevated temperatures would be expected to yield the fully substituted tris(4-(1-aminopropyl)anilino)-s-triazine.

| Reactant 1 | Reactant 2 | Stoichiometry (Reactant 1:2) | Conditions | Potential Product |

| 4-(1-Aminopropyl)aniline | Cyanuric Chloride | 1:1 | 0-5 °C, Dioxane/Water, Na2CO3 | 2-Chloro-4,6-bis(4-(1-aminopropyl)anilino)-1,3,5-triazine |

| 4-(1-Aminopropyl)aniline | Cyanuric Chloride | 3:1 | Reflux, Dioxane | 2,4,6-Tris(4-(1-aminopropyl)anilino)-1,3,5-triazine |

| 2-Chloro-4,6-bis(4-(1-aminopropyl)anilino)-1,3,5-triazine | Ammonia | Excess | High Temperature and Pressure | 2-Amino-4,6-bis(4-(1-aminopropyl)anilino)-1,3,5-triazine |

Table 2: Potential s-Triazine Derivatives from 4-(1-Aminopropyl)aniline

Synthesis of Schiff Bases

Schiff bases, or imines, are formed by the condensation reaction between a primary amine and an aldehyde or a ketone. These compounds are of great interest due to their facile synthesis and their wide range of applications in coordination chemistry, catalysis, and materials science. The formation of Schiff bases from 4-(1-aminopropyl)aniline can proceed through either the aromatic or the aliphatic primary amine, or both, depending on the stoichiometry and the nature of the carbonyl compound.

The reaction of 4-(1-aminopropyl)aniline with one equivalent of an aromatic aldehyde, such as benzaldehyde (B42025) or a substituted benzaldehyde, would likely lead to the formation of a Schiff base at the more reactive aliphatic amine first, especially under mild conditions. The general reaction involves mixing the amine and the aldehyde in a suitable solvent, often with a catalytic amount of acid, and removing the water formed during the reaction, for example, by azeotropic distillation.

If two equivalents of the aldehyde are used, it is conceivable that both the aliphatic and aromatic primary amine groups would react to form a di-imine. The reactivity of the aromatic amine is lower, so harsher conditions might be required for the second condensation to occur.

The resulting Schiff bases, particularly those derived from salicylaldehyde (B1680747) and its derivatives, are excellent ligands for the formation of metal complexes, which can have interesting catalytic and material properties.

| Reactant 1 | Reactant 2 | Stoichiometry (Reactant 1:2) | Conditions | Potential Product |

| 4-(1-Aminopropyl)aniline | Benzaldehyde | 1:1 | Ethanol, Reflux | 4-(1-(Benzylideneamino)propyl)aniline |

| 4-(1-Aminopropyl)aniline | Salicylaldehyde | 1:1 | Methanol (B129727), Room Temperature | 2-(((1-(4-Aminophenyl)propyl)imino)methyl)phenol |

| 4-(1-Aminopropyl)aniline | Acetone | Excess | Neat, Room Temperature | 4-(1-(Propan-2-ylideneamino)propyl)aniline |

| 4-(1-Aminopropyl)aniline | Benzaldehyde | 1:2 | Toluene, Dean-Stark, p-TsOH | 4-(1-(Benzylideneamino)propyl)-N-(benzylidene)aniline |

Table 3: Potential Schiff Base Derivatives from 4-(1-Aminopropyl)aniline

Future Research Directions and Emerging Trends in 4 1 Aminopropyl Aniline Research

Novel Synthetic Methodologies and Process Intensification

The synthesis of aniline (B41778) derivatives is moving beyond conventional chemical methods towards more sophisticated and efficient chemoenzymatic and biocatalytic routes. A significant trend is the use of nitroreductase (NR) enzymes to replace traditional precious-metal hydrogenation catalysts. nih.gov This biocatalytic approach offers numerous advantages, including high chemoselectivity, operation at atmospheric pressure, and the use of aqueous media, which circumvents the need for high-pressure hydrogen gas and toxic acids. acs.org For instance, research has demonstrated the successful use of an immobilized nitroreductase (NR-55) in a continuous packed-bed reactor for aromatic nitro reduction, showcasing a sustainable alternative to synthetic hydrogenation. nih.govacs.org Another innovative enzymatic platform for aniline synthesis involves the oxidative amination of cyclohexanones, where engineered enzyme variants have shown broad substrate compatibility. wiley.com

Process intensification is a key strategy being integrated with these novel synthetic methods to maximize efficiency. unito.it This involves using enabling technologies to enhance heat and mass transfer, which accelerates reaction rates and improves yields. unito.itfrontiersin.org Key technologies include:

Continuous Flow Reactors: These systems offer superior control over reaction parameters, improved safety, and easier scalability compared to batch processes. acs.org The use of flow bioreactors is particularly advantageous for biocatalytic processes, allowing for enzyme reuse and simplified downstream processing. nih.gov In one example, a continuous flow synthesis of the antipsychotic drug Olanzapine involved the reduction of a nitroaromatic compound to the corresponding aniline in quantitative yield using Pd/C. frontiersin.org

Enzyme Immobilization: Immobilizing enzymes on solid supports is a crucial technology for continuous flow biocatalysis. It allows for the reuse of expensive biocatalysts, simplifies product purification, and enhances enzyme stability. nih.govacs.org

Sonochemistry and Microwave Heating: The application of ultrasound (sonochemistry) and microwave irradiation can significantly accelerate reaction rates. unito.itfrontiersin.orgnih.gov Ultrasound promotes cavitation, creating high-energy microenvironments that enhance mass transfer and catalytic activity. unito.itnih.gov Similarly, selective heating of catalysts using microwave or inductive heating can dramatically improve productivity. unito.itfrontiersin.org

These methodologies represent a paradigm shift, aiming for processes that are not only more efficient but also inherently safer and more economical. acs.org

Table 1: Comparison of Synthetic Approaches for Aniline Derivatives

| Feature | Traditional Chemical Synthesis | Novel Biocatalytic/Chemoenzymatic Synthesis |

|---|---|---|

| Catalyst | Precious metals (e.g., Pd, Pt) | Enzymes (e.g., Nitroreductases, Transaminases) nih.govwiley.com |

| Reaction Conditions | High temperature and pressure | Mild, atmospheric pressure, aqueous media acs.org |

| Selectivity | Can be low, leading to byproducts | High chemoselectivity nih.govacs.org |

| Sustainability | Relies on finite resources, can produce toxic waste | Uses renewable biocatalysts, reduces reliance on precious metals, lower energy requirements. nih.govacs.org |

| Process Technology | Often batch processing | Amenable to continuous flow and process intensification acs.orgfrontiersin.org |

Advanced In-Situ Characterization Techniques for Dynamic Processes

Understanding reaction mechanisms and kinetics in real-time is crucial for optimizing synthetic processes. Advanced in-situ characterization techniques are becoming indispensable tools for studying the dynamic changes that occur during the synthesis of compounds like 4-(1-Aminopropyl)aniline. nih.gov These methods allow researchers to observe molecular transformations, catalyst behavior, and the formation of intermediates as they happen, providing insights that are inaccessible through conventional ex-situ analysis. mdpi.comtuwien.at

Emerging in-situ techniques applicable to aniline derivative synthesis include:

In-Situ Spectroscopy:

Surface-Enhanced Raman Scattering (SERS): SERS is a powerful tool for monitoring plasmon-driven reactions on nanoparticle surfaces with molecular fingerprinting capability. aip.org It has been used to track the oxidative coupling of aniline derivatives in real-time, providing detailed structural information about the transforming molecules. aip.org

In-Situ Infrared Spectroscopy and Electron Paramagnetic Resonance (EPR): These techniques can monitor the kinetics and mechanistic pathways of reactions like aniline polymerization. dntb.gov.ua

In-Situ Microscopy:

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): In-situ TEM and SEM allow for the real-time observation of materials at the nanoscale under various conditions, such as changes in temperature or chemical environment. mdpi.comnumberanalytics.com This is particularly useful for studying nanoparticle synthesis, catalyst degradation, and phase transformations during a reaction. tuwien.atnumberanalytics.com The development of environmental TEM (ETEM) even permits the study of gas-phase reactions at high resolution. tuwien.at

Operando Synchrotron-Based Techniques: These methods combine techniques like X-ray absorption spectroscopy with simultaneous electrochemical or reaction condition control. researchgate.net They are instrumental in identifying the atomic-level evolution of single-atom catalysts and understanding their dynamic behavior at solid-liquid interfaces during electrocatalytic reactions. researchgate.net

By providing a continuous stream of data from a reacting system, these advanced techniques facilitate a more accurate understanding of reaction mechanisms, catalyst deactivation, and product formation, ultimately leading to better process design and control. nih.gov

Table 2: Advanced In-Situ Techniques for Monitoring Chemical Reactions

| Technique | Information Provided | Application Example |

|---|---|---|

| Surface-Enhanced Raman Scattering (SERS) | Real-time structural evolution of molecules at surfaces. aip.org | Tracking the plasmon-driven oxidative coupling of aniline derivatives on silver nanoparticles. aip.org |

| In-Situ Transmission Electron Microscopy (TEM) | Nanoscale morphology, crystal structure, and phase transitions under reaction conditions. tuwien.atnumberanalytics.com | Observing catalyst nanoparticle growth and sintering during a reaction. nih.govnumberanalytics.com |

| In-Situ Scanning Electron Microscopy (SEM) | Surface morphology and composition changes under various conditions (temperature, humidity). numberanalytics.com | Studying material degradation and corrosion processes in real-time. numberanalytics.com |

| Operando X-ray Absorption Spectroscopy | Atomic-level electronic structure and coordination environment of catalysts during operation. researchgate.net | Identifying the active state and dynamic evolution of single-atom catalysts in electrocatalysis. researchgate.net |

Integration of Machine Learning and Artificial Intelligence in Compound Design and Reaction Optimization

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical synthesis, moving it from a labor-intensive, trial-and-error process to an intelligence-guided, data-driven workflow. rsc.orgbeilstein-journals.org For compounds like 4-(1-Aminopropyl)aniline, AI can accelerate discovery and optimization in several key areas: